2,5-Dichloro-3-(difluoromethoxy)benzamide
Description
Properties
IUPAC Name |
2,5-dichloro-3-(difluoromethoxy)benzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5Cl2F2NO2/c9-3-1-4(7(13)14)6(10)5(2-3)15-8(11)12/h1-2,8H,(H2,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HIFITJAAFVCFFD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1C(=O)N)Cl)OC(F)F)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5Cl2F2NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.03 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Catalytic Hydrogenation and Amidation from Nitrile Precursors
A patented method for related benzamide derivatives involves the hydrogenation of halogenated benzonitriles followed by amidation under catalytic conditions:
- Step 1: Dissolution of 2-chloro-6-trifluoromethyl benzonitrile in a suitable solvent (e.g., methanol, ethanol, or 1,4-dioxane).
- Step 2: Addition of catalysts such as triethylamine or DBU (as bases) and metal catalysts like Raney nickel or palladium on carbon.
- Step 3: Introduction of hydrogen gas under controlled pressure and temperature (reaction times from 1 to 16 hours).
- Step 4: Subsequent heating with a hydroxide catalyst (NaOH, KOH, or LiOH) in solvents like water or methanol to convert the intermediate to the benzamide.
This method is noted for using inexpensive and readily available raw materials and mild reaction conditions, which could be adapted for this compound synthesis by substituting appropriate precursors.
| Step | Reagents/Catalysts | Solvent(s) | Conditions | Outcome |
|---|---|---|---|---|
| 1 | 2-chloro-6-trifluoromethyl benzonitrile + triethylamine + Raney Ni | Methanol, ethanol, or 1,4-dioxane | H2 gas, 1-16 h, mild temp | Reduction to intermediate amine/nitrile |
| 2 | NaOH or KOH | Water, methanol | Heating 1-4 h | Formation of benzamide |
This method provides regioselective introduction of the difluoromethoxy group at the 3-position, critical for obtaining the target compound with high purity and yield.
Amidation via Coupling Agents
Amidation of the carboxylic acid intermediate to form benzamide is often achieved through:
- Activation of the carboxylic acid with coupling agents such as HATU, EDCI, or DCC.
- Use of amines (e.g., ammonia or primary amines) to form the amide bond.
- Typical solvents include DMF or dichloromethane.
- Reaction temperatures range from room temperature to 40 °C with reaction times from several hours to overnight.
This approach allows for high yields and purity of the benzamide product, suitable for further functionalization if necessary.
Representative Research Findings
A study on related benzamide derivatives with difluoromethoxy substitutions demonstrated:
- The importance of reaction pH and solvent choice for optimal SNAr reaction efficiency.
- Use of microwave irradiation to reduce reaction times in nucleophilic substitutions.
- Hydrolysis of esters followed by amidation to achieve the desired benzamide structure.
- Purification by column chromatography and characterization by NMR and HPLC confirmed product integrity.
These findings support the adaptability of these methods to synthesize this compound with high selectivity and yield.
Summary Table of Preparation Methods
| Method | Key Reagents/Catalysts | Solvents | Conditions | Advantages | Challenges |
|---|---|---|---|---|---|
| Catalytic Hydrogenation + Amidation | Raney Ni, triethylamine, NaOH | Methanol, water, ethanol | H2 gas, 1-16 h, mild heat | Mild conditions, cheap materials | Requires hydrogenation setup |
| SNAr for Difluoromethoxy Introduction | Difluoromethoxide source, K2CO3 or Cs2CO3 | DMF, DMSO | 80–120 °C, several hours | Regioselective substitution | Elevated temperature required |
| Amidation via Coupling Agents | HATU, EDCI, DCC, ammonia or amines | DMF, DCM | RT to 40 °C, hours to overnight | High yield, mild conditions | Sensitive to moisture |
Chemical Reactions Analysis
Types of Reactions
2,5-Dichloro-3-(difluoromethoxy)benzamide undergoes various types of chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles.
Oxidation Reactions: It can undergo oxidation to form corresponding oxidized products.
Reduction Reactions: The compound can be reduced under specific conditions to yield reduced derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, and the reactions are typically carried out in polar solvents like dimethyl sulfoxide.
Oxidation Reactions: Oxidizing agents such as potassium permanganate or hydrogen peroxide are used.
Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted benzamides, while oxidation and reduction reactions produce oxidized or reduced derivatives, respectively .
Scientific Research Applications
2,5-Dichloro-3-(difluoromethoxy)benzamide has a wide range of scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the development of agrochemicals and materials with specific properties
Mechanism of Action
The mechanism of action of 2,5-Dichloro-3-(difluoromethoxy)benzamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Structural Analogs and Substitution Patterns
The table below highlights key structural and functional differences between 2,5-Dichloro-3-(difluoromethoxy)benzamide and related benzamide derivatives:
*Calculated based on molecular formulas.
Key Observations:
- Halogenation : The dichloro substitution in this compound mirrors Roflumilast’s pyridine-attached 3,5-dichloro motif. Chlorine atoms enhance lipophilicity and target binding in both cases .
- Fluorinated Alkoxy Groups: The difluoromethoxy group (-OCHF₂) in the target compound and Roflumilast improves metabolic stability compared to non-fluorinated analogs (e.g., methoxy or ethoxy in etobenzanid) .
- tubulin) .
Differentiation Challenges
Benzamide derivatives with similar substituents (e.g., amisulpride, tiapride) are notoriously difficult to distinguish analytically due to overlapping structural features . For this compound, advanced techniques like high-resolution mass spectrometry (HRMS) or nuclear magnetic resonance (NMR) would be required to differentiate it from analogs like etobenzanid or Roflumilast .
Biological Activity
2,5-Dichloro-3-(difluoromethoxy)benzamide is a synthetic compound with the molecular formula CHClFNO. Its unique structure, characterized by the presence of both chlorine and difluoromethoxy groups, makes it of significant interest in biological research. This article explores its biological activity, mechanisms of action, and potential applications in various fields.
- Molecular Weight : 256.03 g/mol
- IUPAC Name : this compound
- Chemical Structure :
- InChI: InChI=1S/C8H5Cl2F2NO2/c9-3-1-4(7(13)14)6(10)5(2-3)15-8(11)12/h1-2,8H,(H2,13,14)
Antimicrobial Properties
Research indicates that compounds similar to this compound exhibit significant antimicrobial activity. For instance, studies on benzamide derivatives have shown promising results against various fungi such as Botrytis cinerea and Fusarium graminearum. These findings suggest that modifications to the benzamide structure can enhance antifungal potency .
| Compound | Activity Against Botrytis cinerea (%) | Activity Against Fusarium graminearum (%) |
|---|---|---|
| 10a | 84.4 | - |
| 10d | 83.6 | - |
| 10e | 83.3 | - |
| Control (pyraclostrobin) | 81.4 | - |
Anticancer Potential
The compound's potential as an anticancer agent has also been explored. It is believed that the difluoromethoxy group can enhance the compound's ability to interact with cellular targets involved in cancer progression. Research indicates that similar benzamide derivatives can inhibit cell proliferation in various cancer cell lines.
The mechanism of action for this compound involves:
- Enzyme Inhibition : The compound may inhibit specific enzymes responsible for cell division and proliferation.
- Receptor Interaction : It can bind to receptors involved in signaling pathways that regulate cellular growth and apoptosis.
Case Studies
- Antibacterial Activity : A study focusing on oxadiazol-containing benzamides demonstrated their effectiveness against multidrug-resistant bacteria by targeting the FtsZ protein, which is crucial for bacterial cell division. Although not directly tested on this compound, the structural similarities suggest potential efficacy against similar bacterial strains .
- Toxicity Assessment : Preliminary toxicity studies on related compounds indicate a low toxicity profile in zebrafish embryos, suggesting that derivatives like this compound may also possess favorable safety characteristics for further development .
Comparison with Similar Compounds
| Compound Name | Antimicrobial Activity | Anticancer Potential |
|---|---|---|
| This compound | Moderate | Promising |
| 2,5-Dichloro-3-methoxybenzamide | Low | Moderate |
| 2,5-Dichloro-3-(trifluoromethoxy)benzamide | High | High |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
